molecular formula C11H16N2O B164989 Isoproturon-monodemethyl CAS No. 34123-57-4

Isoproturon-monodemethyl

Cat. No. B164989
CAS RN: 34123-57-4
M. Wt: 192.26 g/mol
InChI Key: DOULWWSSZVEPIN-UHFFFAOYSA-N
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Description

Isoproturon-monodemethyl, also known as monodemethyl isoproturon (MDIPU), is a major metabolite of the herbicide isoproturon . The degradation of isoproturon primarily occurs through demethylation, leading to the formation of MDIPU .


Synthesis Analysis

The synthesis of Isoproturon-monodemethyl occurs through the degradation of isoproturon. This degradation primarily happens through demethylation, leading to the formation of MDIPU .


Molecular Structure Analysis

The molecular structure of Isoproturon-monodemethyl is characterized by a phenyl ring with a branched methyl urea .


Chemical Reactions Analysis

The degradation mechanisms of Isoproturon-monodemethyl involve OH-initiated reactions. These reactions include H-atom abstractions, OH additions to the phenyl ring, and OH substitution reactions .


Physical And Chemical Properties Analysis

Isoproturon-monodemethyl is a member of the class of ureas that is 1-methylurea substituted by a p-cumenyl group at position 3 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Methods of Application or Experimental Procedures

The microbial biodegradation of isoproturon can serve as a basis for the development of bioremediation processes in pure cultures and in the field . The specific methods and technical details would depend on the specific microbial species used and the environmental conditions.

2. Enhanced Degradation in Soil Through Persulfate

Summary of the Application

Isoproturon is a herbicide that can contaminate soil and water resources. An enhanced degradation method using persulfate has been developed to address this issue .

Methods of Application or Experimental Procedures

In this method, 1% LDH (Layered Double Hydroxides) by weight and 70 mM PS (Persulfate) are used to completely degrade 500 mg/kg isoproturon in soil within 10 hours . This method is effective in a broad pH range (3~11) and is resistant to various inorganic anions (Cl−, Br−, NO3−, HCO3−) and humic acid .

3. Germination and Growth of Wheat and Beans

Summary of the Application

Isoproturon is a herbicide that can affect the germination and growth of certain plants. It has been found to drastically inhibit the germination and growth of wheat (Triticum aestivum) and beans .

Methods of Application or Experimental Procedures

In this study, different concentrations of isoproturon were applied to the soil where wheat and beans were planted. The germination and growth of the plants were then monitored over time .

Safety And Hazards

Isoproturon-monodemethyl is harmful if inhaled and is suspected of causing cancer. It is very toxic to aquatic life with long-lasting effects .

Future Directions

Future research could focus on the effect of multiple physico-chemical stresses, organic amendment addition, and soil compaction, on the fate and impact of Isoproturon-monodemethyl . Bioremediation processes in pure cultures and in the field show promise for the degradation of Isoproturon-monodemethyl . Enhanced degradation of Isoproturon-monodemethyl in soil through persulfate could also be a potential area of research .

properties

IUPAC Name

1-methyl-3-(4-propan-2-ylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8(2)9-4-6-10(7-5-9)13-11(14)12-3/h4-8H,1-3H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOULWWSSZVEPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90891449
Record name Isoproturon-monodemethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90891449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoproturon-monodemethyl

CAS RN

34123-57-4
Record name 1-(4-Isopropylphenyl)-3-methylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34123-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N-methyl-N-(4-(1-methylethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034123574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoproturon-monodemethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90891449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Isopropyl-phenyl)-2-methyl-urea
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
M Pieuchot, C Perrin-Ganier, JM Portal, M Schiavon - Chemosphere, 1996 - Elsevier
Mineralization and degradation of 14 C-ring-labelled isoproturon were investigated over 120 days under controlled laboratory conditions in three soils of eastern France chosen for their …
Number of citations: 64 www.sciencedirect.com
S Hussain - 2010 - theses.hal.science
Frequent use of phenylurea herbicide isoproturon (IPU) in agricultural fields has resulted not only in the contamination of the natural resources including soil and water but also in the …
Number of citations: 4 theses.hal.science
R Tagne-Fotso, A Zeghnoun, A Saoudi… - International Journal of …, 2023 - Elsevier
Esteban is a nationwide cross-sectional study conducted in France in 2014–2016, including 2503 adults aged 18–74 years old and 1104 children aged 6–17 years old, as part of the …
Number of citations: 0 www.sciencedirect.com
N Abbas, SH Bhatti, T Shahzad, F Mahmood… - Intl J Agric …, 2019 - researchgate.net
Isoproturon is a phenylurea herbicide had been extensively applied during wheat crop production in various countries including Pakistan. Understanding the fates of this herbicide …
Number of citations: 1 www.researchgate.net
S Slaby, A Catteau, F Le Cor, A Cant, V Dufour… - Science of the Total …, 2023 - Elsevier
… For instance, boscalid, chloridazon, isoproturon, isoproturon-monodemethyl, and terbuthylazine were only found using POCIS but never in grab water samples. In contrary, 3,5,6-…
Number of citations: 6 www.sciencedirect.com
AC Chiaia-Hernandez, A Keller… - … science & technology, 2017 - ACS Publications
For polar and more degradable pesticides, not many data on long-term persistence in soil under field conditions and real application practices exist. To assess the persistence of …
Number of citations: 122 pubs.acs.org
S Slaby, A Catteau, F Le Cor, A Cant, V Dufour… - Gasterosteus … - papers.ssrn.com
Recent monitoring campaigns revealed the presence of complex mixture of pesticides and their transformation products (TP) in headwater streams located in agricultural catchments. …
Number of citations: 0 papers.ssrn.com
TH Miller, JA Baz-Lomba, C Harman… - … science & technology, 2016 - ACS Publications
Modeling and prediction of polar organic chemical integrative sampler (POCIS) sampling rates (R s ) for 73 compounds using artificial neural networks (ANNs) is presented for the first …
Number of citations: 45 pubs.acs.org
ELM Vermeirssen, N Bramaz, J Hollender, H Singer… - Water research, 2009 - Elsevier
Passive sampling is a tool to monitor the presence and concentrations of micropollutants in the aquatic environment. We investigated the duration of integrative sampling and the effects …
Number of citations: 153 www.sciencedirect.com
R bei Basel - eawag.ch
In der Analytik für die Rheinüberwachungsstation Weil aR wird aktuell ein Screening mittels Gaschromatographie-Massenspektrometrie (GC-MS) durchgeführt [1]. Das damit definierte …
Number of citations: 2 www.eawag.ch

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